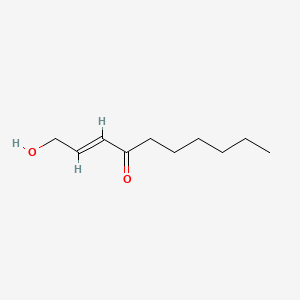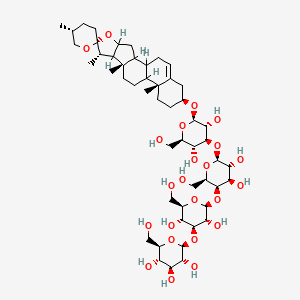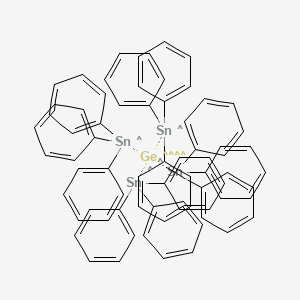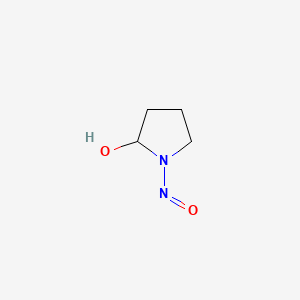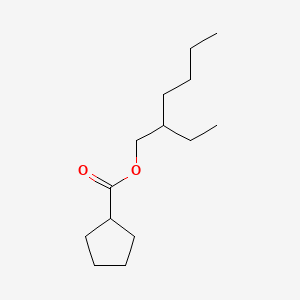
2-Ethylhexyl cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl cyclopentanecarboxylate is an organic compound with the molecular formula C14H26O2. It is an ester derived from cyclopentanecarboxylic acid and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylhexyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclopentanecarboxylic acid and 2-ethylhexanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and 2-ethylhexanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
2-Ethylhexyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-ethylhexyl cyclopentanecarboxylate involves its interaction with enzymes and other molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing cyclopentanecarboxylic acid and 2-ethylhexanol. These products can then participate in various metabolic pathways. The compound’s ability to form stable esters makes it useful in drug delivery, where it can help in the controlled release of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid: The parent acid of 2-ethylhexyl cyclopentanecarboxylate.
2-Ethylhexanol: The alcohol component of the ester.
Di(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester functional groups.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Unlike di(2-ethylhexyl) phthalate, which is primarily used as a plasticizer, this compound finds applications in a broader range of fields, including organic synthesis, enzymatic studies, and drug delivery systems.
Propriétés
Numéro CAS |
94231-47-7 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
2-ethylhexyl cyclopentanecarboxylate |
InChI |
InChI=1S/C14H26O2/c1-3-5-8-12(4-2)11-16-14(15)13-9-6-7-10-13/h12-13H,3-11H2,1-2H3 |
Clé InChI |
PISFVCYDRLJBQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


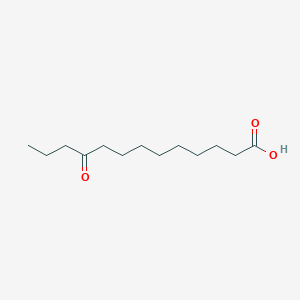
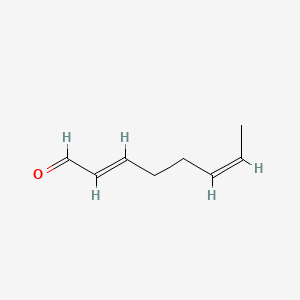
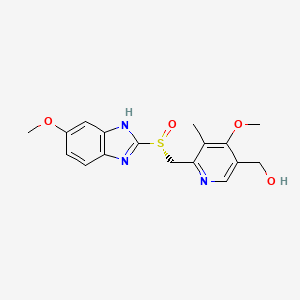
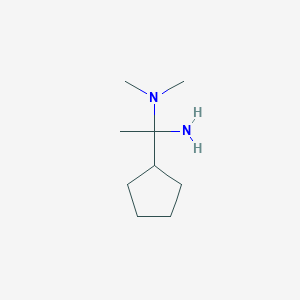
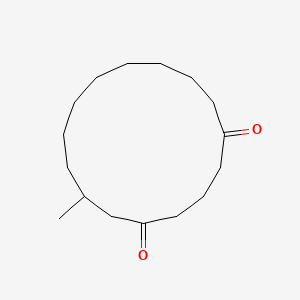
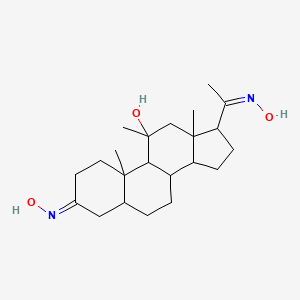
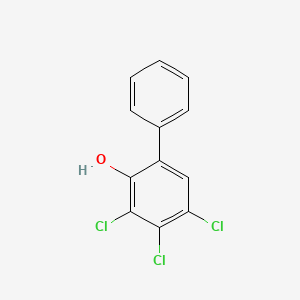
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)
